(7-Ethoxy-9-oxo-9H-fluoren-2-yloxy)-acetic acid, methyl ester
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Overview
Description
Methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate is an organic compound with the molecular formula C18H16O5. It belongs to the class of fluorenone derivatives, which are known for their diverse applications in organic synthesis and material science. This compound is characterized by the presence of a fluorenone core, which is a polycyclic aromatic ketone, and an ester functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate typically involves the esterification of 7-ethoxy-9-oxo-9H-fluoren-2-ol with methyl chloroacetate. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to reflux to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
Methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate involves its interaction with specific molecular targets. The compound’s fluorenone core can intercalate with DNA, potentially disrupting DNA replication and transcription processes. Additionally, the ester functional group can undergo hydrolysis, releasing active metabolites that may exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(7-methoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate
- Ethyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate
- Methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]propanoate
Uniqueness
Methyl 2-[(7-ethoxy-9-oxo-9H-fluoren-2-yl)oxy]acetate is unique due to its specific substitution pattern on the fluorenone core, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H16O5 |
---|---|
Molecular Weight |
312.3 g/mol |
IUPAC Name |
methyl 2-(7-ethoxy-9-oxofluoren-2-yl)oxyacetate |
InChI |
InChI=1S/C18H16O5/c1-3-22-11-4-6-13-14-7-5-12(23-10-17(19)21-2)9-16(14)18(20)15(13)8-11/h4-9H,3,10H2,1-2H3 |
InChI Key |
VIGBGLNPMVBYIM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C3=C(C2=O)C=C(C=C3)OCC(=O)OC |
Origin of Product |
United States |
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